molecular formula C17H18O4 B6405285 3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261955-44-5

3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6405285
CAS RN: 1261955-44-5
M. Wt: 286.32 g/mol
InChI Key: ASCKTZFIBQAZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid (EMMBA) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline powder with a melting point of about 115°C and a molecular weight of about 290.04 g/mol. EMMBA is a versatile compound and has been used in a variety of research and experimental applications. It has been used to synthesize a variety of other compounds, and has been studied for its potential therapeutic and biochemical effects.

Scientific Research Applications

3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has a variety of scientific research applications. It has been used to synthesize a variety of compounds, including polyphenols, terpenoids, and other organic compounds. It has also been studied for its potential therapeutic and biochemical effects. 3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential effects on the cardiovascular system, as well as its potential to reduce the risk of certain diseases. Additionally, 3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential to inhibit the growth of certain bacteria and fungi.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed that 3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% may act as an antioxidant, scavenging free radicals and inhibiting their damaging effects. It may also act as an anti-inflammatory agent, reducing inflammation and tissue damage. Additionally, 3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% may act as an anti-tumor agent, inhibiting the growth of tumor cells and inducing apoptosis. Finally, it may act as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential biochemical and physiological effects. In animal studies, 3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to reduce inflammation and tissue damage, as well as reduce the risk of certain diseases. It has also been shown to have antioxidant, anti-tumor, and antimicrobial properties. Additionally, 3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to have positive effects on the cardiovascular system, including reducing blood pressure and cholesterol levels.

Advantages and Limitations for Lab Experiments

3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound and can be used to synthesize a variety of other compounds. Furthermore, it has been studied for its potential therapeutic and biochemical effects, making it a useful tool for research and experimentation.
However, there are also some limitations to using 3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. It is a relatively unstable compound and can be degraded by heat, light, and oxygen. Additionally, it can react with other compounds to form unwanted byproducts. Finally, it is not a well-characterized compound, so its effects and mechanisms of action are not fully understood.

Future Directions

There are a number of potential future directions for research on 3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95%. One potential direction is to further investigate its potential therapeutic and biochemical effects. Additionally, further research could be done to better understand its mechanism of action and to characterize its effects on different cell types. Furthermore, research could be done to investigate its potential to inhibit the growth of certain bacteria and fungi. Finally, research could be done to explore its potential for use in drug delivery systems.

Synthesis Methods

3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% can be synthesized through a number of methods, including the Williamson ether synthesis, the Grignard reaction, and the Knoevenagel condensation. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a strong base. This reaction yields an ether as the product, which can then be converted to 3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% through a series of reactions. The Grignard reaction is another method of synthesis, which involves the reaction of a Grignard reagent with an aldehyde or ketone. This reaction yields an alcohol as the product, which can then be converted to 3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95%. The Knoevenagel condensation is another method of synthesis, which involves the reaction of an aldehyde or ketone with an activated methylene compound. This reaction yields a β-diketone as the product, which can then be converted to 3-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid, 95%.

properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-4-21-12-8-9-13(11(2)10-12)14-6-5-7-15(17(18)19)16(14)20-3/h5-10H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCKTZFIBQAZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690745
Record name 4'-Ethoxy-2-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-44-5
Record name 4'-Ethoxy-2-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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